molecular formula C12H14F2O3S B1429237 (3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate CAS No. 681128-40-5

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Cat. No. B1429237
M. Wt: 276.3 g/mol
InChI Key: BCKQZBURCGQHFI-UHFFFAOYSA-N
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Description

“(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate” is a compound used in organic chemistry. It has a CAS Number of 681128-40-5 . The molecular weight of this compound is 276.3 .


Molecular Structure Analysis

The IUPAC name for this compound is “(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate” and its InChI Code is "1S/C12H14F2O3S/c1-9-2-4-11 (5-3-9)18 (15,16)17-8-10-6-12 (13,14)7-10/h2-5,10H,6-8H2,1H3" .

Scientific Research Applications

Synthesis Applications

  • Alkylidenecyclopropanes Synthesis : This compound is crucial for the synthesis of alkylidenecyclopropanes, which are key for accessing various alicyclic systems through metal-catalyzed carbocyclization and cycloisomerization reactions (Ojo et al., 2014).

Reactivity Studies

  • Reactivity with Nucleophiles : A study on the reactivity of similar compounds towards various nucleophiles like alcohols, amines, thiols, and malonates shows the versatility of this class of compounds in chemical reactions (Forcellini et al., 2015).

Catalytic and Synthesis Roles

  • Coupling Reactions : Ionic liquids related to this compound are used as media for acid-catalyzed coupling reactions of aromatic alkynes with aldehydes, highlighting its role in facilitating important chemical transformations (Xu et al., 2004).

Structural Studies

  • Molecular Structure Analysis : Detailed studies on the molecular structure of similar compounds using techniques like IR, Raman, and ab initio methods contribute to a deeper understanding of their physical and chemical properties (Ristova et al., 1999).

Crystallography

  • Crystal Structure Elucidation : The analysis of crystal structures of compounds in the same class provides insights into their geometries and potential applications in materials science (Babu et al., 2014).

Additional Applications

  • Oxidation Processes : Studies on the solid-state oxidation of related compounds enhance understanding of their chemical behavior and potential in various industrial processes (Kaupang et al., 2013).

  • Radiosynthesis for Medical Imaging : Related compounds are used in the synthesis of biomarkers for positron emission tomography (PET) imaging in neurodegenerative diseases, showcasing the role of this class of compounds in medical diagnostics (Liu et al., 2006).

properties

IUPAC Name

(3,3-difluorocyclobutyl)methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-12(13,14)7-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKQZBURCGQHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Synthesis routes and methods

Procedure details

To a solution of (3,3-difluorocyclobutyl)methanol (500 mg, 4.09 mmol, 1.00 equiv), triethylamine (662.6 mg, 6.55 mmol, 1.60 equiv), and 4-dimethylaminopyridine (750 mg, 6.14 mmol, 1.50 equiv) in CH2Cl2 (5 mL) under argon at 0° C. was added 4-methylbenzene-1-sulfonyl chloride (1.01 g, 5.30 mmol, 1.30 equiv) in portions. The resulting mixture was stirred overnight at ambient temperature. The mixture was then diluted with H2O (20 mL) and extracted with EtOAc (3×20 mL). The combined organic layers were dried with anhydrous Na2SO4 and concentrated under reduced pressure. The crude residue was purified using flash column chromatography (silica gel, EtOAc/Hexanes (1:5)) to yield 1.1 g (97%) of a light yellow oil. 1H-NMR (300 MHz, CDCl3): δ ppm 7.77 (d, J=7.6 Hz, 2H), 7.34 (d, J=8.0 Hz, 2H), 4.03 (d, J=6.5 Hz, 2H), 2.75-2.50 (m, 2H), 2.50-2.36 (m, 4H), 2.36-2.08 (m, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
662.6 mg
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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